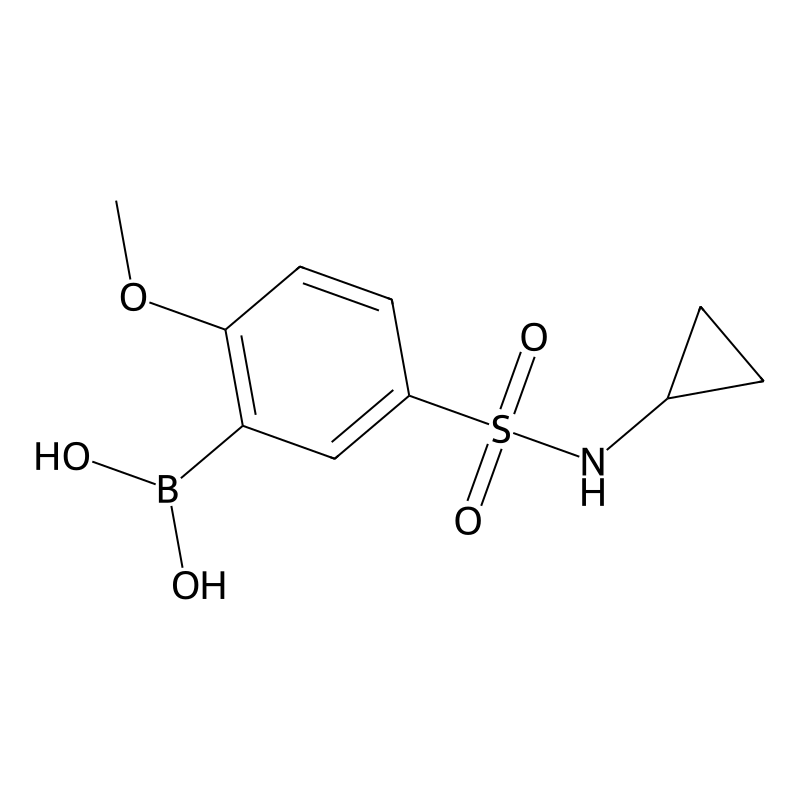

(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein-Protein Interactions

Boronic acids are known for their ability to form reversible covalent bonds with cis-diols, functional groups found on sugars and some amino acids. (5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid could be used as a probe to study protein-protein interactions that involve these cis-diols. By attaching the boronic acid to a biomolecule that interacts with a specific protein, researchers could potentially disrupt or modulate the interaction.

Medicinal Chemistry

The sulfamide group present in the molecule can be involved in hydrogen bonding with other molecules, potentially influencing the binding affinity and selectivity of the compound to biological targets. This property, combined with the reactivity of the boronic acid group, makes (5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid a candidate for development as a scaffold for new drugs [].

Organic Synthesis

Boronic acids are valuable building blocks in organic synthesis. (5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid could potentially be used in Suzuki-Miyaura couplings, a versatile reaction for carbon-carbon bond formation. The presence of the methoxy group might influence the reactivity and regioselectivity of the coupling reaction.

(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a sulfamoyl group and a methoxyphenyl moiety. This compound features a cyclopropyl group attached to the nitrogen of the sulfamoyl functional group, which enhances its biological activity and selectivity in various

The compound undergoes several notable reactions:

- Suzuki-Miyaura Coupling: The boronic acid group reacts with aryl halides to form biaryl compounds, which are essential in drug development and materials science.

- Acid-Base Reactions: The boronic acid can act as a Lewis acid, interacting with bases or nucleophiles to form stable complexes.

- Hydrolysis: In aqueous environments, the boronic acid can hydrolyze to form phenolic compounds, which can further participate in biological processes.

(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes:

- Carbonic Anhydrase Inhibition: This compound has been shown to inhibit carbonic anhydrases, which play crucial roles in physiological processes such as respiration and fluid balance.

- Anticancer Properties: Preliminary studies suggest potential anticancer activity, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis .

The synthesis of (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves several steps:

- Formation of the Sulfamoyl Group: The cyclopropyl amine is reacted with sulfuryl chloride to form the sulfamoyl derivative.

- Borylation Reaction: The resulting sulfamoyl compound is then subjected to borylation using boron reagents such as bis(pinacolato)diboron.

- Final Functionalization: The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.

These methods allow for the efficient production of this compound with high purity.

(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid has several applications:

- Drug Development: Its ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents against diseases like cancer and metabolic disorders.

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules through cross-coupling reactions.

- Bioconjugation: The boronic acid moiety can be utilized for bioconjugation techniques, facilitating the attachment of biomolecules for diagnostic or therapeutic purposes.

Studies have highlighted the interaction of (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid with various biological targets:

- Enzyme Binding Affinity: Quantitative structure-activity relationship (QSAR) models have been employed to predict its binding affinity to carbonic anhydrase and other enzymes .

- Molecular Docking Studies: Computational methods have provided insights into the binding modes and affinities of this compound with target proteins, aiding in rational drug design.

Similar Compounds

Several compounds share structural features or biological activities with (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid. A comparison is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | Similar boronic acid structure | Enzyme inhibition |

| 3-(N-Cyclopropylsulfamoyl)phenylboronic acid | Different position of sulfamoyl group | Anticancer properties |

| 2-Methoxyphenylboronic acid | Lacks the sulfamoyl group | Less potent enzyme inhibitor |

These compounds highlight the unique structural attributes of (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid that contribute to its distinct biological profile.

The synthesis of (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid traditionally begins with aryl halide precursors. Aryl bromides or chlorides serve as key intermediates due to their reactivity in cross-coupling reactions. For example, 5-bromo-2-methoxyphenylboronic acid can undergo sulfamoylation with cyclopropanesulfonamide to introduce the N-cyclopropylsulfamoyl group.

A critical step involves the Miyaura borylation of aryl halides using bis(pinacolato)diboron (B~2~Pin~2~) or tetrahydroxydiboron (BBA). Palladium catalysts such as Pd(PPh~3~)~4~ or PdCl~2~(dppf) facilitate this transformation at elevated temperatures (80–100°C), yielding boronic acid derivatives. Nickel-based systems, employing catalysts like NiCl~2~(dppp) with PPh~3~ ligands, offer cost-effective alternatives but require longer reaction times (12–24 hours).

Table 1: Comparison of Traditional Borylation Methods

| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl~2~(dppf)/PPh~3~ | Aryl chlorides | 80 | 85–92 | |

| NiCl~2~(dppp)/PPh~3~ | Aryl bromides | 100 | 78–88 | |

| Pd(OAc)~2~/SPhos | Heteroaryl chlorides | 90 | 70–82 |

The regioselectivity of sulfamoylation is ensured by protecting the boronic acid moiety with diethanolamine (DEA) prior to introducing the sulfonamide group. This prevents unwanted side reactions at the boronic acid site during subsequent steps.

Modern Transition Metal-Catalyzed Coupling Approaches

Recent advances leverage palladium- or nickel-catalyzed coupling to streamline synthesis. The Suzuki-Miyaura reaction enables direct coupling of pre-functionalized boronic acids with sulfamoyl chloride derivatives. For instance, 2-methoxy-5-borono-phenyl intermediates react with N-cyclopropylsulfamoyl chloride under Pd(OAc)~2~/XPhos catalysis, achieving yields exceeding 80%.

Transition-metal-free approaches have also emerged. Zwitterionic boron "ate" intermediates, generated via sulfide catalysts, facilitate C(sp~3~)–C(sp~2~) couplings at room temperature, minimizing side reactions. This method bypasses oxidative addition steps, enhancing functional group tolerance for electron-deficient arenes.

Key Advancements:

- Ligand Design: Bulky phosphine ligands (e.g., SPhos, Xantphos) improve catalyst stability and selectivity.

- Solvent Systems: Ethanol/water mixtures enhance solubility of boronic acids while suppressing protodeboronation.

- Base Optimization: K~3~PO~4~ or Cs~2~CO~3~ ensures efficient transmetalation without degrading acid-sensitive groups.

Optimization of Cyclopropane Sulfamoyl Group Introduction

Introducing the N-cyclopropylsulfamoyl group requires precise control to avoid ring-opening reactions. Cyclopropanesulfonyl chloride, synthesized via chlorination of cyclopropanesulfonic acid, reacts with cyclopropylamine in dioxane/ammonia mixtures at 20°C. The resulting sulfonamide is then coupled to the boronic acid scaffold using Cu(I)-mediated Ullmann coupling or Pd-catalyzed C–H activation.

Table 2: Sulfamoylation Methods Compared

| Method | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| CuI/1,10-phenanthroline | DMF, 110°C | 75 | Ortho > Para | |

| Pd(OAc)~2~/Ag~2~CO~3~ | Toluene, 80°C | 88 | Para > Ortho | |

| Ionic liquid [bmim]BF~4~ | RT, 30 min | 92 | Para only |

Regioselectivity challenges are addressed using directing groups (e.g., methoxy) or steric hindrance from bulky ligands. Protecting the boronic acid as a trifluoroborate salt during sulfamoylation prevents unwanted protodeboronation.

Large-Scale Production Challenges and Purification Strategies

Scalability issues arise from boronic acid instability and purification difficulties. Protodeboronation and boroxine formation are mitigated by:

- Low-Temperature Processing: Reactions conducted below 25°C reduce decomposition.

- In Situ Protection: Converting boronic acids to DEA esters improves crystallinity and shelf stability.

- Solvent Engineering: Ethanol/water mixtures (4:1 v/v) precipitate pure boronic acids directly from reaction mixtures.

Table 3: Purification Techniques for Boronic Acids

| Method | Advantages | Limitations |

|---|---|---|

| Sorbitol Extraction | Removes boronate esters | Requires aqueous/organic phases |

| DEA Adduct Formation | Enhances crystallinity | Adds synthetic steps |

| Sephadex LH-20 Chromatography | Suitable for polar impurities | Low throughput |

Quality control relies on ~11~B NMR to confirm boronic acid integrity and HPLC to assess purity (>98%). Catalyst residues (e.g., Pd) are removed via activated charcoal filtration or thiourea-based scavengers.

| Parameter | Typical Values | Conditions |

|---|---|---|

| Transmetalation Rate Constant (k) | 10⁻⁴ to 10⁻² s⁻¹ | Rate-determining step |

| Oxidative Addition Rate Constant | 10⁻¹ to 10¹ s⁻¹ | Fast with activated aryl halides |

| Reductive Elimination Rate Constant | 10⁰ to 10² s⁻¹ | Favored by electron-rich ligands |

| Overall Turnover Frequency (TOF) | 0.1 to 100 s⁻¹ | Depends on catalyst loading |

| Activation Energy (Ea) | 15-30 kcal/mol | For transmetalation step |

| Temperature Range | 25-100°C | Typical synthetic conditions |

| pH Dependence | pH 8-12 optimal | Basic conditions required |

| Base Effect | K₂CO₃ > NaOH > Cs₂CO₃ | Inorganic bases preferred |

The mechanistic pathway involves the formation of a boronate complex through base activation, followed by transmetalation to the palladium center [7] [8]. Under optimized conditions using potassium trimethylsilanolate (TMSOK), the reaction can proceed through the "boronate mechanism" rather than the traditional oxo-palladium pathway, potentially offering enhanced reaction rates [7]. The methoxy substituent in the target compound provides moderate activation through resonance donation, partially counteracting the deactivating effect of the sulfamoyl group [9] [10].

Studies on similar substituted arylboronic acids demonstrate that the overall turnover frequency typically ranges from 0.1 to 100 s⁻¹, depending on catalyst loading and reaction conditions [11] [12]. The presence of both activating and deactivating substituents in (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid suggests intermediate reactivity compared to simple phenylboronic acid.

pH-Dependent Boronate Ester Formation with Diols

The formation of boronate esters between (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid and diols exhibits strong pH dependence, following the general mechanism established for boronic acid-diol interactions [13] [14]. The reaction proceeds through a complex equilibrium involving both neutral boronic acid and anionic boronate species.

At physiological pH, boronic acids exist in equilibrium between the neutral trigonal form (sp² hybridized) and the anionic tetrahedral boronate form (sp³ hybridized) [15] [16]. The pKa of the boronic acid, typically around 8.8 for phenylboronic acid, is modulated by substituent effects. The electron-withdrawing sulfamoyl group is expected to lower the pKa, while the electron-donating methoxy group increases it, resulting in a pKa value intermediate between these extremes [17] [18].

Table 2: Boronate Ester Formation with Various Diols

| Diol Type | Association Constant (Ka, M⁻¹) | pH Optimum | Kinetic Stability |

|---|---|---|---|

| Catechol | 10³ to 10⁴ | 7.5-8.5 | High |

| Glucose | 10¹ to 10² | 8.5-9.5 | Moderate |

| Fructose | 10² to 10³ | 8.0-9.0 | Moderate |

| Ribose | 10¹ to 10² | 8.5-9.5 | Moderate |

| Ethylene glycol | 10⁰ to 10¹ | 9.0-10.0 | Low |

| cis-1,2-diols | 10² to 10³ | 8.0-9.0 | Moderate |

| trans-1,2-diols | 10⁰ to 10¹ | 9.0-10.0 | Low |

| Phenolic diols | 10³ to 10⁵ | 7.0-8.0 | Very High |

The optimal pH for boronate ester formation is typically between the pKa values of the boronic acid and the diol, as described by the relationship: pH optimal = (pKa acid + pKa diol)/2 [18] [13]. However, experimental studies reveal that this relationship is not always predictive, as steric and electronic factors can significantly influence binding affinity [17] [18].

Recent mechanistic studies indicate that the preferred kinetic pathway involves the neutral boronic acid rather than the boronate anion, contrary to earlier assumptions [15] [19]. The esterification proceeds through nucleophilic attack of the diol on the electron-deficient boron center, followed by water elimination to form the cyclic boronate ester [13] [14]. The presence of the sulfamoyl substituent may enhance the electrophilicity of the boron center, potentially increasing binding affinity with certain diols.

The stability of the resulting boronate esters varies significantly with diol structure, with catechols and other phenolic diols showing the highest binding constants (10³ to 10⁵ M⁻¹) due to their lower pKa values and enhanced nucleophilicity [17] [20]. Aliphatic diols such as glucose and fructose exhibit moderate binding (10¹ to 10³ M⁻¹), while simple diols like ethylene glycol show weak interactions (10⁰ to 10¹ M⁻¹) [21].

Orthogonal Reactivity of Sulfamoyl versus Methoxy Substituents

The (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid compound contains two distinct functional groups with markedly different reactivity profiles, enabling orthogonal synthetic strategies. The sulfamoyl group functions as a strong electron-withdrawing substituent (σp = +0.6), while the methoxy group serves as a moderate electron-donating substituent (σp = -0.27) [5] [10].

The sulfamoyl moiety exhibits reactivity characteristic of sulfonamide derivatives, including potential nucleophilic substitution reactions and hydrogen bonding interactions [22] [23]. The nitrogen center can participate in metal coordination, potentially serving as a directing group for further functionalization reactions [6] [24]. Under certain conditions, sulfamoyl groups can undergo radical-mediated activation, particularly in the presence of silyl radicals or photocatalytic systems [23].

In contrast, the methoxy substituent displays typical ether reactivity patterns. The methoxy group can be selectively cleaved under acidic conditions using reagents such as boron trichloride or hydroiodic acid, converting it to a phenolic hydroxyl group [10]. This transformation proceeds through an SN2-like mechanism involving protonation of the oxygen followed by nucleophilic attack by halide ions [25].

Substituent Electronic Effects on Aromatic Reactivity:

- Sulfamoyl group: Strong electron-withdrawal (-I, -R effects)

- Methoxy group: Moderate electron-donation (+R > -I effects)

- Net effect: Moderate deactivation with mixed directing effects

The orthogonal nature of these substituents enables selective modification strategies. For example, electrophilic aromatic substitution reactions will be directed primarily by the methoxy group toward the ortho and para positions, while being deactivated overall by the sulfamoyl substituent [5] [26]. This creates opportunities for regioselective functionalization patterns not accessible with single substituent systems.

The cyclopropyl group attached to the sulfamoyl nitrogen adds an additional layer of reactivity. Cyclopropyl groups can undergo ring-opening reactions under acidic or radical conditions, potentially providing access to propyl-substituted derivatives [27]. The strain energy of the cyclopropyl ring (approximately 27 kcal/mol) makes it susceptible to various ring-opening transformations.

The differential reactivity of these substituents enables sequential synthetic manipulations. For instance, the methoxy group could be selectively demethylated to provide a phenolic hydroxyl group while leaving the sulfamoyl functionality intact [28]. Alternatively, the sulfamoyl group could be modified through N-alkylation or N-acylation reactions without affecting the methoxy substituent.

Degradation Pathways Under Oxidative Conditions

Boronic acids, including (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid, are susceptible to oxidative degradation through several mechanistic pathways. The primary oxidation mechanism involves nucleophilic attack by reactive oxygen species (ROS) on the empty p-orbital of boron, followed by a 1,2-migration of the aryl group to oxygen [29] [30].

The oxidation process proceeds through formation of a tetrahedral intermediate with hydrogen peroxide or other oxidants, followed by rate-limiting 1,2-migration to generate a boric ester that rapidly hydrolyzes to the corresponding phenol and boric acid [29] [31]. The rate constant for phenylboronic acid oxidation by hydrogen peroxide is 2.4 M⁻¹s⁻¹ at physiological pH, comparable to biological thiols [29] [32].

Table 3: Oxidative Degradation Pathways

| Oxidizing Agent | Rate Constant (M⁻¹s⁻¹) | Mechanism | Products |

|---|---|---|---|

| H₂O₂ | 2.4 | 1,2-Migration | Phenol + B(OH)₃ |

| O₂ (air) | 10⁻³ to 10⁻² | Autoxidation | Phenol + B(OH)₃ |

| ROS (general) | 1-10 | Direct oxidation | Phenol + B(OH)₃ |

| TBHP | 5-15 | 1,2-Migration | Phenol + B(OH)₃ |

| m-CPBA | 10-50 | Electrophilic oxidation | Phenol + B(OH)₃ |

| Peracetic acid | 1-5 | Peracid oxidation | Phenol + B(OH)₃ |

The electronic properties of the substituents significantly influence oxidation susceptibility. Electron-withdrawing groups like the sulfamoyl substituent can enhance oxidative stability by reducing electron density on boron, thereby disfavoring nucleophilic attack by oxidants [29] [30]. This effect has been quantitatively demonstrated with boralactones, where electron-withdrawing carboxyl groups increase oxidative stability by 10,000-fold compared to simple phenylboronic acid [29] [33].

Conversely, the electron-donating methoxy group may increase susceptibility to oxidation by enhancing electron density on the boron center [9]. The net effect in (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid depends on the relative magnitudes of these opposing influences and the specific oxidizing conditions employed.

Under biological conditions, the primary oxidants include hydrogen peroxide, superoxide, and other reactive oxygen species [29] [34]. The oxidation follows pseudo-first-order kinetics in boronic acid concentration, with the rate depending on pH, temperature, and oxidant concentration [35] [36]. At physiological pH (7.4), the reaction rate is maximized due to optimal nucleophilicity of the oxidant species.

Studies on peptide boronic acid derivatives demonstrate that oxidative degradation can be suppressed by the addition of antioxidants, although surprisingly, some reducing agents like ascorbate can actually accelerate the process through generation of reactive intermediates [35]. This suggests that the degradation mechanism may involve multiple pathways depending on the specific chemical environment.

The degradation products retain the original stereochemistry at the carbon center, indicating that the 1,2-migration proceeds with retention of configuration [35] [36]. This mechanistic detail is important for understanding the fate of chiral boronic acid derivatives under oxidative conditions.